1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine
Overview
Description
The compound 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine is a derivative of piperazine, which is a chemical structure of interest in the development of various pharmaceutical agents. Piperazine derivatives are known for their potential biological activities, and modifications to the piperazine ring can lead to compounds with diverse therapeutic properties.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, a four-component cyclocondensation process has been utilized to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although this synthesis does not directly pertain to 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine, it provides insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their potential interactions and biological activities. For example, the crystal structure of a related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, has been determined through X-ray crystallography to be monoclinic with a space group P21/c. The lattice parameters and the presence of intermolecular interactions such as C–H···O hydrogen bonding and C(aryl)–H···π interactions contribute to the stability of the crystal lattice . These findings are relevant as they provide a basis for understanding the structural characteristics that might be expected for 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by the substituents on the piperazine ring. While specific chemical reactions of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine are not detailed in the provided papers, the presence of functional groups such as the nitro group and the fluoro substituent suggests that it may undergo reactions typical of nitroaromatic compounds, such as reduction or nucleophilic substitution, and may interact with biological targets through its fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their molecular structure. The thermal stability of a related compound was assessed using TG–DTA and DSC, indicating that such analyses are important for understanding the behavior of these compounds under various conditions . Although the exact physical and chemical properties of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine are not provided, the studies on similar compounds suggest that it may exhibit significant thermal stability and specific intermolecular interactions that could affect its solubility, melting point, and other physical properties.
Biological Evaluation
Piperazine derivatives have been evaluated for their biological activities. For instance, certain synthesized piperazine compounds have shown excellent antibacterial and antifungal activities when compared to standard drugs . While the biological evaluation of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine is not directly reported, the structural similarities to other active piperazine derivatives suggest potential for biological activity, which could be explored in future studies.
Scientific Research Applications
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Pharmaceutical and Nutraceutical Science
- Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
- The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
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Crystallography
- 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature .
- The compound was characterized by FTIR, 1H NMR and 13C NMR . From X-ray crystallography the crystal structure is monoclinic having a space group P21/c and the corresponding lattice parameters .
- Packing studies of compound reveal the presence of several intermolecular interactions viz., C–H···O hydrogen bonding, C (aryl)–H···π interactions and stacking interactions of aromatic rings which stabilize the crystal lattice .
properties
IUPAC Name |
1-ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXGMZBNFICRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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